molecular formula C24H20ClF4N3O3S B2420640 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide CAS No. 451479-64-4

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2420640
CAS No.: 451479-64-4
M. Wt: 541.95
InChI Key: IBFPYGSWZXOZNZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is a synthetic benzamide derivative supplied for early-stage research and discovery. This compound is defined by its molecular formula C24H20ClF4N3O3S and a molecular weight of 541.95 g/mol . Its structure integrates several pharmacologically significant motifs, including a sulfonamide-linked phenylpiperazine group and a trifluoromethylphenyl moiety, which are common in compounds investigated for targeted biological activity. While specific biological data for this exact compound is limited in the public domain, its structural features suggest potential for diverse research applications. Chemoinformatic analyses of similar complex benzamide and sulfonamide derivatives have identified them as candidates for probing viral enzyme functions, such as the RNA-dependent RNA polymerase (RdRP) and methyltransferase (MTase) of the Zika virus . The presence of the sulfonyl group and the lipophilic trifluoromethyl substituent can enhance membrane permeability and binding affinity to protein targets, making this compound a valuable scaffold for investigating structure-activity relationships in medicinal chemistry programs . Researchers can utilize this molecule as a key intermediate or building block in the design and development of novel therapeutic agents. This product is provided as-is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes responsibility for confirming the identity and purity of the compound to ensure its suitability for specific research purposes. For detailed specifications, including the CAS Number 451479-64-4 and available pack sizes, please contact our scientific support team .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluoro-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF4N3O3S/c25-16-6-9-22(20(14-16)24(27,28)29)30-23(33)19-15-18(7-8-21(19)26)36(34,35)32-12-10-31(11-13-32)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFPYGSWZXOZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What synthetic methodologies are recommended for constructing the benzamide core with multiple halogen and sulfonyl substituents?

Methodological Answer: The synthesis involves multi-step reactions:

  • Step 1: Prepare the benzamide core via coupling of 2-fluoro-5-sulfonylbenzoic acid derivatives with 4-chloro-2-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Step 2: Introduce the phenylpiperazine sulfonyl group via nucleophilic substitution. Use sulfonyl chloride intermediates in anhydrous pyridine at room temperature for 5+ hours to ensure complete sulfonylation .
  • Optimization: Maintain a 1.1:1 molar ratio of sulfonyl chloride to substrate and purify via gradient flash chromatography (hexane/EtOAc to DCM/MeOH) .

Key Data:

ParameterConditionYield Optimization
Sulfonylation time5–7 hours (RT)>80% conversion
Solvent systemDry pyridineMinimal hydrolysis

Q. Which analytical techniques provide definitive structural confirmation for this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR: Resolve fluorine coupling patterns (e.g., trifluoromethyl splitting) and confirm aromatic proton environments.
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₁₈ClF₄N₃O₃S: 564.0754) .
  • Single-crystal X-ray diffraction: Resolve stereochemical ambiguities, as demonstrated for analogous sulfonamide-pyrimidine systems .
  • HPLC-UV/Vis: Assess purity (>95%) using a C18 column (λ = 254 nm, acetonitrile/water gradient) .

Q. What purification techniques are effective for isolating this compound given its polyhalogenated structure?

Methodological Answer:

  • Flash chromatography: Use silica gel with hexane/EtOAc (7:3) to DCM/MeOH (95:5) gradients. Monitor fractions by TLC (Rf 0.3–0.4).
  • Recrystallization: Dissolve crude product in hot ethanol and slowly add water (1:3 ratio) to precipitate pure crystals .
  • Elemental analysis: Confirm purity (<0.4% deviation in C/H/N/S values) .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study targeting kinase inhibition potential?

Methodological Answer:

  • Variable substituents:
  • Modify the phenylpiperazine group (e.g., 4-fluorophenyl vs. 4-methoxyphenyl).

  • Replace trifluoromethyl with -CF₂H or -CN to alter hydrophobicity.

    • Assay design:
  • Use in vitro kinase panels (e.g., SphK1, EGFR) with fluorescence polarization assays.

  • Measure IC₅₀ values in triplicate (ATP concentration = 10 μM) and compare to control inhibitors (e.g., staurosporine) .

    Example SAR Data:

    Substituent (R)IC₅₀ (SphK1, nM)Selectivity (EGFR/SphK1)
    4-Phenylpiperazine12.3 ± 1.28.7-fold
    4-(4-Fluorophenyl)piperazine8.9 ± 0.912.1-fold

Q. What experimental approaches reconcile contradictory cytotoxicity data between cell-based and enzymatic assays?

Methodological Answer:

  • Intracellular concentration measurement: Use LC-MS to quantify compound levels in lysates (e.g., HepG2 cells treated with 10 μM for 24 hours).
  • Plasma protein binding: Apply equilibrium dialysis (human serum albumin, 4% w/v) to calculate free fraction .
  • Off-target profiling: Perform thermal shift assays across 500+ kinases to identify non-specific interactions .

Case Study:

  • If enzymatic IC₅₀ = 15 nM but cell-based EC₅₀ = 1.2 μM:
  • Hypothesis: Poor membrane permeability.
  • Validation: LC-MS shows intracellular concentration = 0.3 μM (vs. 10 μM extracellular).

Q. How to optimize solubility for pharmacokinetic studies without compromising target binding?

Methodological Answer:

  • Salt formation: Prepare hydrochloride salt by treating the free base with HCl in diethyl ether.
  • Co-solvent systems: Use PEG-400/Cremophor EL (30% v/v) for in vivo dosing.
  • LogP reduction: Introduce polar groups (e.g., -OH) to the benzamide’s 4-position while maintaining sulfonamide integrity .

Solubility Data:

FormulationAqueous solubility (mg/mL)LogP (shake-flask)
Free base0.023.8
Hydrochloride salt1.42.1

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